molecular formula C7H8BrNO2 B1290791 2-((5-Bromopyridin-2-yl)oxy)ethanol CAS No. 212961-31-4

2-((5-Bromopyridin-2-yl)oxy)ethanol

Cat. No. B1290791
CAS RN: 212961-31-4
M. Wt: 218.05 g/mol
InChI Key: CUFNADWOLCRLNV-UHFFFAOYSA-N
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Description

2-((5-Bromopyridin-2-yl)oxy)ethanol is a brominated pyridine derivative with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds. For instance, 2-(pyridin-2-yl)ethanol has been identified as an effective protecting group for carboxylic acids, suggesting that the pyridine moiety can be a versatile functional group in synthetic chemistry . Additionally, pyridinium bromides have been used in cycloaddition reactions to create complex molecular structures , indicating that brominated pyridine derivatives can participate in significant chemical transformations.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of pyridinium bromides in cycloaddition reactions and the resolution of brominated ethanol derivatives through lipase-catalyzed reactions . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound, involving key steps such as bromination, protection of functional groups, and selective catalysis.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be complex, as demonstrated by the crystal structure analysis of related compounds . The presence of the bromine atom can influence the molecular geometry and intermolecular interactions, which are crucial for understanding the reactivity and properties of the compound. The Hirshfeld surface analysis provides insight into the intermolecular connections and interactions percentages, which are essential for predicting the behavior of this compound in various environments .

Chemical Reactions Analysis

Brominated pyridine derivatives are known to participate in a range of chemical reactions. For example, the protecting group 2-(pyridin-2-yl)ethanol can be cleaved chemically under alkaline conditions or thermally, which suggests that this compound may also undergo similar reactions under specific conditions . The cycloaddition reactions involving pyridinium bromides further demonstrate the reactivity of brominated pyridine compounds in forming complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be inferred from related compounds. For instance, the thermal stability of a brominated indole derivative was found to be good up to 215 °C , which may suggest that this compound could also exhibit stability under elevated temperatures. The use of spectroscopic and thermal tools, as well as computational methods like DFT, can provide detailed information on the properties of such compounds .

Safety and Hazards

The safety information available indicates that “2-((5-Bromopyridin-2-yl)oxy)ethanol” should be handled with care to avoid contact with skin and eyes . It’s recommended to avoid formation of dust and aerosols .

Mechanism of Action

Target of Action

This compound is a pyridine derivative , and pyridine derivatives are known to interact with various biological targets, including enzymes and receptors.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets.

Biochemical Analysis

Biochemical Properties

2-((5-Bromopyridin-2-yl)oxy)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, this compound can modulate the activity of various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can have significant implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For instance, high doses of this compound have been associated with liver and kidney damage in animal models. Additionally, threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth increases with dosage up to a certain point, beyond which no further increase in efficacy is observed.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. Additionally, this compound can affect the activity of cofactors involved in various biochemical reactions, further influencing its metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, this compound can be transported into cells via organic anion transporters, which facilitate its uptake and distribution. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be targeted to the nucleus, where it can modulate gene expression and other nuclear processes .

properties

IUPAC Name

2-(5-bromopyridin-2-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-6-1-2-7(9-5-6)11-4-3-10/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFNADWOLCRLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632710
Record name 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

212961-31-4
Record name 2-[(5-Bromo-2-pyridinyl)oxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212961-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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